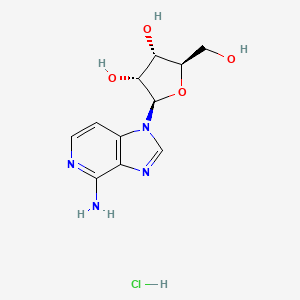

3-Deazaadenosine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRKYGAAEYXMKZ-RPWKAPHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 3-Deazaadenosine Hydrochloride in Inhibiting Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaadenosine hydrochloride (3-DAA) is a potent and widely utilized small molecule inhibitor of methylation. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in the methionine cycle. This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, 3-DAA effectively functions as a broad-spectrum inhibitor of methylation processes, impacting DNA, RNA, proteins, and lipids. This technical guide provides an in-depth overview of the core principles of 3-DAA-mediated methylation inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its inhibitory effect on methylation through a well-defined mechanism centered on the disruption of the cellular methylation cycle.

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

The direct molecular target of 3-DAA is S-adenosylhomocysteine hydrolase (SAHH). 3-DAA acts as a competitive inhibitor of this enzyme, preventing the hydrolysis of SAH into adenosine and homocysteine.[1][2] This enzymatic step is crucial for recycling SAH and maintaining a favorable SAM/SAH ratio within the cell.

Accumulation of S-adenosylhomocysteine (SAH)

By inhibiting SAH hydrolase, 3-DAA treatment leads to a significant intracellular accumulation of SAH.[3][4] SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases.

Inhibition of SAM-Dependent Methyltransferases

The elevated levels of SAH competitively inhibit the binding of the methyl donor, S-adenosylmethionine (SAM), to the active site of methyltransferase enzymes.[1] This broad-spectrum inhibition affects a wide array of biological processes that are dependent on methylation, including:

-

DNA methylation: Affecting gene expression and chromatin structure.

-

RNA methylation: Influencing RNA stability, processing, and translation.[3]

-

Protein methylation: Modulating protein function, localization, and stability.

-

Lipid methylation: Impacting membrane composition and signaling.

The following diagram illustrates the mechanism of action of this compound.

Quantitative Data

The inhibitory potential of this compound is quantified by various parameters, primarily its inhibition constant (Ki) for SAH hydrolase and its half-maximal inhibitory concentration (IC50) in cellular and viral assays.

| Parameter | Target/System | Value | Reference(s) |

| Ki | S-adenosylhomocysteine (SAH) hydrolase | 3.9 µM | [5] |

| IC50 | HIV-1 (A012 isolate) in PBMCs | 0.15 µM | [5] |

| IC50 | HIV-1 (A018 isolate) in PBMCs | 0.20 µM | [5] |

Note: While 3-DAA is a broad-spectrum methylation inhibitor, specific IC50 values against a comprehensive panel of individual methyltransferases are not extensively reported in the literature. Its potency is primarily attributed to the inhibition of SAH hydrolase, leading to the accumulation of the general methyltransferase inhibitor, SAH.

Impact on Signaling Pathways

By altering the methylation status of key cellular components, 3-DAA can significantly impact various signaling pathways. Two prominent examples are the Ras and NF-κB pathways.

Inhibition of Ras Signaling

The Ras family of small GTPases plays a central role in cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on post-translational modifications, including methylation.

3-DAA has been shown to inhibit the methylation of Ras proteins, which prevents their proper membrane association and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.

The following diagram illustrates the inhibition of the Ras signaling pathway by 3-DAA.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. The activity of this pathway is tightly controlled, and methylation has been implicated in its regulation.

3-DAA has been shown to modulate NF-κB signaling, although the effects can be complex. For instance, it can inhibit the transcriptional activity of NF-κB while also promoting the degradation of its inhibitor, IκBα.

The following diagram provides a simplified overview of the NF-κB signaling pathway and a potential point of intervention for 3-DAA.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Cell Culture Treatment and Assessment of Global Methylation

Objective: To treat cultured cells with 3-DAA and assess the resulting changes in global DNA methylation.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Global DNA methylation quantification kit (e.g., ELISA-based or LC-MS/MS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere overnight.

-

3-DAA Treatment: Prepare a series of dilutions of 3-DAA in complete culture medium from a concentrated stock solution. A typical concentration range to test is 1-100 µM.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 3-DAA. Include a vehicle control (medium with the same concentration of water or DMSO as the highest 3-DAA concentration).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization or cell scraping.

-

DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Global Methylation Analysis: Quantify the global DNA methylation levels using a commercial kit or a specialized analytical service. These methods typically measure the percentage of 5-methylcytosine (5-mC) relative to the total cytosine content.

In Vitro S-adenosylhomocysteine (SAH) Hydrolase Activity Assay

Objective: To measure the inhibitory effect of 3-DAA on the activity of purified SAH hydrolase.

Materials:

-

Purified SAH hydrolase

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

S-adenosylhomocysteine (SAH) solution

-

This compound solution

-

A method for detecting one of the reaction products (adenosine or homocysteine). A common method involves a coupled enzymatic assay where the production of adenosine is linked to a colorimetric or fluorometric readout.

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, a fixed concentration of SAH hydrolase, and varying concentrations of 3-DAA.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C).

-

Initiate Reaction: Start the reaction by adding a saturating concentration of the substrate, SAH.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the 3-DAA concentration to determine the IC50 value.

Quantification of Intracellular SAM and SAH Levels

Objective: To measure the intracellular concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in cells treated with 3-DAA.

Materials:

-

Cells treated with 3-DAA as described in Protocol 4.1.

-

Extraction buffer (e.g., perchloric acid or methanol-based)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Stable isotope-labeled internal standards for SAM and SAH

Procedure:

-

Cell Lysis and Extraction: After treatment, rapidly harvest and lyse the cells in a cold extraction buffer to quench metabolic activity and extract the metabolites.

-

Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. This technique allows for the sensitive and specific quantification of SAM and SAH.

-

Data Analysis: Quantify the absolute concentrations of SAM and SAH by comparing the peak areas of the endogenous metabolites to those of the internal standards. Calculate the SAM/SAH ratio as an indicator of the cellular methylation potential.

Conclusion

This compound is a powerful tool for studying the role of methylation in a wide range of biological processes. Its well-characterized mechanism of action, centered on the inhibition of SAH hydrolase and the subsequent accumulation of the general methyltransferase inhibitor SAH, makes it a reliable and effective broad-spectrum inhibitor of methylation. This technical guide provides researchers with the fundamental knowledge, quantitative data, and experimental protocols necessary to effectively utilize 3-DAA in their investigations into the complex world of cellular methylation and its downstream consequences. The provided visualizations of its impact on key signaling pathways offer a framework for understanding its broader cellular effects. As research into epigenetics and post-translational modifications continues to expand, the utility of chemical probes like 3-DAA will remain indispensable for dissecting the intricate roles of methylation in health and disease.

References

- 1. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. glpbio.com [glpbio.com]

In-Depth Technical Guide: 3-Deazaadenosine Hydrochloride and its Effects on NF-κB Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaadenosine hydrochloride (DZA HCl), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This transcription factor family plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of NF-κB signaling is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanisms through which DZA HCl exerts its effects on NF-κB signaling, supported by available data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Introduction to this compound

3-Deazaadenosine (DZA) is a synthetic analog of adenosine that acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, with a reported Ki of 3.9 µM.[1] By inhibiting this enzyme, DZA leads to the intracellular accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions. Elevated SAH levels, in turn, competitively inhibit most SAM-dependent methyltransferases, thereby disrupting a wide range of cellular methylation events. This primary mechanism has far-reaching consequences on various signaling pathways, including the NF-κB cascade. Recent evidence also points to a more direct inhibitory action of DZA on key kinases within the NF-κB pathway.

The NF-κB Signaling Pathway: A Brief Overview

The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, most notably IκBα.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation leads to the recruitment of adaptor proteins to the receptor complex, ultimately activating the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα at specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, leading to the transcription of a wide array of pro-inflammatory and survival genes.

Mechanisms of Action of this compound on NF-κB Signaling

This compound has been shown to impact the NF-κB signaling pathway through at least two distinct mechanisms: an indirect mechanism mediated by the inhibition of SAH hydrolase and a more direct inhibitory effect on upstream kinases.

Indirect Inhibition via SAH Hydrolase

The classical mechanism attributed to DZA involves its potent inhibition of SAH hydrolase. The resulting accumulation of SAH inhibits cellular methyltransferases. This disruption of methylation processes is thought to interfere with the proper functioning of various components of the NF-κB signaling cascade, although the precise methylation events that are critical for NF-κB activation and are inhibited by DZA are still under investigation.

Dual Effects on NF-κB Regulation

Interestingly, some studies have reported dual and seemingly contradictory effects of DZA on NF-κB regulation. While it can inhibit the transcriptional activity of NF-κB, it has also been observed to promote the proteolytic degradation of IκBα, which would typically lead to NF-κB activation.[2] One proposed explanation for this paradox is that DZA inhibits the phosphorylation of the p65 subunit of NF-κB, a crucial step for its transcriptional activity, even as IκBα is degraded.[2] This suggests that DZA can uncouple IκBα degradation from NF-κB transcriptional activation.

Direct Inhibition of IKKα/β and MEK1/2

More recent research has unveiled a more direct mechanism of action for DZA. It has been demonstrated that DZA can directly suppress the kinase activity of IKKα and IKKβ, the key enzymes responsible for IκBα phosphorylation.[1] By preventing the phosphorylation of IκBα, DZA effectively blocks its degradation and the subsequent release and nuclear translocation of NF-κB. This study also identified MEK1/2, an upstream kinase in the MAPK/ERK pathway which can also influence NF-κB signaling, as another direct target of DZA.[1] This direct inhibitory action on IKKα/β provides a compelling explanation for the observed suppression of NF-κB activation by DZA.

Quantitative Data on the Effects of this compound

While the inhibitory effects of DZA on NF-κB signaling are well-documented qualitatively, specific IC50 values for the direct inhibition of NF-κB transcriptional activity or IKKβ kinase activity by DZA are not consistently reported in the reviewed literature. However, the available quantitative and semi-quantitative data are summarized below.

| Parameter | Cell Line | Stimulus | Method | Observed Effect | Reference |

| SAH Hydrolase Inhibition | - | - | Enzymatic Assay | Ki = 3.9 µM | [1] |

| NF-κB Luciferase Activity | Murine and Human Macrophages | PMA, MyD88, TRIF | Luciferase Reporter Assay | Strong blockade of luciferase activity | [1] |

| p-IκBα Levels | Murine and Human Macrophages | LPS | Western Blot | Diminished p-IκBα levels | [1] |

| p65 Phosphorylation | Mouse Macrophage RAW 264.7 Cells | LPS | - | Hindrance of p65 phosphorylation | [2] |

| IκBα Degradation | Mouse Macrophage RAW 264.7 Cells | - | Western Blot | Promotion of proteolytic degradation of IκBα | [2] |

| Inflammatory Mediator Secretion | RAW264.7 and U937 cells | LPS/PMA | - | Suppressed secretion of NO and PGE2 | [1] |

| Pro-inflammatory Gene Expression | RAW264.7 and U937 cells | LPS/PMA | RT-PCR | Reduced mRNA expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of DZA HCl on NF-κB signaling.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or RAW264.7) in 24-well plates at a density that allows for ~70-80% confluency at the time of transfection.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene, and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency, using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment and Stimulation:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with DZA HCl for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6-8 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This technique is used to assess the levels of total and phosphorylated proteins in the NF-κB signaling pathway.

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW264.7 or HeLa) in 6-well plates and grow to ~80-90% confluency.

-

Pre-treat the cells with different concentrations of DZA HCl for a specified duration.

-

Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α or LPS) for various time points (e.g., 0, 15, 30, 60 minutes) to observe the kinetics of protein degradation and phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα (Ser32/36), p65, phospho-p65 (Ser536), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Nuclear Translocation Assay for p65

This assay determines the localization of the NF-κB p65 subunit within the cell.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 12-well plate.

-

Treat the cells with DZA HCl and/or an NF-κB stimulus as described for the Western blot analysis.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.

-

Incubate the cells with a primary antibody against the p65 subunit overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

-

Nuclear and Cytoplasmic Fractionation (Alternative Method):

-

Following treatment, harvest the cells and perform subcellular fractionation using a commercial kit to separate the nuclear and cytoplasmic extracts.

-

Analyze the levels of p65 in each fraction by Western blotting, using histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker.

-

Visualizations

Signaling Pathways

Caption: The NF-κB signaling pathway and points of inhibition by this compound.

Experimental Workflow

Caption: A generalized experimental workflow for studying the effects of DZA HCl on NF-κB signaling.

Conclusion

This compound effectively modulates the NF-κB signaling pathway through a multifaceted mechanism. Its established role as an SAH hydrolase inhibitor, leading to the disruption of cellular methylation, is complemented by more recent findings of its direct inhibitory action on the IKK complex. This dual mechanism underscores its potential as a potent anti-inflammatory and anti-proliferative agent. While the qualitative effects of DZA HCl on NF-κB signaling are well-characterized, further research is warranted to establish precise quantitative measures of its inhibitory potency, such as IC50 values for IKKβ inhibition and NF-κB transcriptional activity. Such data will be invaluable for drug development professionals seeking to leverage the therapeutic potential of DZA HCl in diseases driven by aberrant NF-κB activation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the intricate interplay between this compound and the NF-κB signaling cascade.

References

- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of 3-Deazaadenosine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaadenosine hydrochloride (3-DZA), a synthetic analog of adenosine, has emerged as a potent broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, vital methylation events required for the replication of numerous viruses, particularly the methylation of the 5' cap of viral messenger RNA (mRNA), are disrupted. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its mechanism of action, spectrum of activity, and effects on cellular signaling pathways. Detailed experimental protocols for assessing its antiviral efficacy are also presented.

Introduction

Viral infections remain a significant global health challenge, necessitating the continued development of novel antiviral therapeutics. This compound has demonstrated considerable promise as a broad-spectrum antiviral compound. Structurally, it is an adenosine analog where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification prevents its degradation by adenosine deaminase, enhancing its intracellular stability and therapeutic potential. The primary molecular target of 3-DZA is S-adenosylhomocysteine hydrolase, an enzyme crucial for the recycling of SAH to homocysteine and adenosine.

Mechanism of Action

The antiviral activity of this compound is intrinsically linked to its role as a potent inhibitor of SAH hydrolase.[1][2] This inhibition disrupts the cellular methylation cycle, a fundamental process for both host and viral functions.

-

Inhibition of SAH Hydrolase: 3-DZA acts as a competitive inhibitor of SAH hydrolase, leading to the accumulation of S-adenosylhomocysteine within the cell.[1]

-

Inhibition of Methyltransferases: The elevated levels of SAH act as a strong product inhibitor of various S-adenosylmethionine (SAM)-dependent methyltransferases.

-

Disruption of Viral mRNA Capping: A critical step in the replication of many viruses is the methylation of the 5' cap of their mRNA. This cap structure is essential for mRNA stability, efficient translation, and evasion of the host's innate immune response. By inhibiting the methyltransferases responsible for this process, 3-DZA effectively halts viral protein synthesis and subsequent replication.[3]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data available for the antiviral activity and cytotoxicity of this compound and its analogs.

| Compound | Target Enzyme/Virus | Assay | Value | Cell Line | Reference |

| 3-Deazaadenosine | S-adenosylhomocysteine hydrolase | Ki | 3.9 µM | - | [4][5] |

| 3-Deazaadenosine | HIV-1 (A012 isolate) | IC50 | 0.15 µM | PBMCs | [4][5] |

| 3-Deazaadenosine | HIV-1 (A018 isolate) | IC50 | 0.20 µM | PBMCs | [4][5] |

| Carbocyclic 3-deazaadenosine | Herpes Simplex Virus Type 1 | Antiviral Activity | Effective Concentrations | Cell Culture | [3] |

| Carbocyclic 3-deazaadenosine | Vaccinia Virus | Antiviral Activity | Effective Concentrations | Cell Culture | [3] |

| Carbocyclic 3-deazaadenosine | HL-23 C-type Virus | Antiviral Activity | Effective Concentrations | Cell Culture | [3] |

| 3-deazaneplanocin A | Vesicular Stomatitis Virus | IC50 | Nanomolar Range | Cell Culture | [6] |

| Carbocyclic 3-deazaadenosine | Ebola Virus | In vivo protection | 2.2-20 mg/kg | Mice | [7] |

| 3-deazaneplanocin A | Ebola Virus | In vivo protection | 1 mg/kg or less | Mice | [7] |

Impact on Cellular Signaling Pathways

Beyond its direct impact on viral replication, this compound has been shown to modulate key cellular signaling pathways, which may contribute to its overall antiviral and biological effects.

NF-κB Signaling Pathway

3-Deazaadenosine has a dual effect on the NF-κB signaling pathway. It promotes the degradation of IκBα, leading to the nuclear translocation of NF-κB. However, it simultaneously inhibits the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit.[4][5] This complex regulation suggests a nuanced role in modulating inflammatory responses, which are often associated with viral infections.

Caption: Effect of 3-DZA on the NF-κB signaling pathway.

Ras Signaling Pathway

3-Deazaadenosine interferes with the proper functioning of the Ras signaling pathway. It has been shown to prevent the carboxyl methylation of Ras, a critical post-translational modification required for its membrane localization and subsequent activation. This leads to reduced phosphorylation of downstream effectors such as ERK1/2 and Akt, ultimately inhibiting cell proliferation signals that some viruses exploit.[4]

Caption: Inhibition of the Ras signaling pathway by 3-DZA.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

-

Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluence.

-

Compound Dilution: Prepare a series of dilutions of this compound in a serum-free medium.

-

Virus Infection: Mix a known titer of the virus with each drug dilution and with a drug-free control. Incubate for 1 hour to allow the compound to interact with the virus.

-

Inoculation: Remove the growth medium from the cells and inoculate with the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

This method quantifies the amount of viral RNA in a sample.

-

Sample Collection: Collect supernatant from infected cell cultures treated with different concentrations of this compound at various time points post-infection.

-

RNA Extraction: Isolate viral RNA from the collected samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR: Perform real-time PCR using a qPCR instrument, specific primers, and a fluorescent probe that targets a conserved region of the viral genome. A standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence is used for absolute quantification.

-

Data Analysis: The viral load is expressed as viral RNA copies per milliliter of the sample. The reduction in viral load in treated samples compared to untreated controls is used to determine the compound's efficacy.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with or without virus and with different concentrations of this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of p65, ERK, and Akt).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation in response to treatment.

Caption: General workflow for evaluating the antiviral properties of 3-DZA.

Clinical Trials

A comprehensive search of publicly available clinical trial registries did not yield any results for clinical trials specifically investigating the antiviral properties of this compound in humans. Further preclinical and toxicological studies are likely required before it can be advanced to clinical evaluation for this indication.

Conclusion

This compound is a promising antiviral compound with a well-defined mechanism of action centered on the inhibition of SAH hydrolase and the subsequent disruption of essential viral methylation processes. Its broad-spectrum activity against a variety of RNA and DNA viruses, coupled with its ability to modulate key cellular signaling pathways, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of its antiviral efficacy. While the lack of clinical trial data indicates that its journey to clinical application is still in the early stages, the compelling preclinical evidence warrants continued research and development efforts.

References

- 1. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular phosphorylation of carbocyclic 3-deazaadenosine, an anti-Ebola virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Mechanisms of anti-vesicular stomatitis virus activity of deazaneplanocin and its 3-brominated analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of lethal Ebola virus infection in mice with a single dose of an S-adenosyl-L-homocysteine hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deazaadenosine Hydrochloride: A Technical Guide to its Impact on Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both age-related pathologies and tumor suppression. The accumulation of senescent cells contributes to tissue aging and a variety of diseases, making the modulation of senescence a key therapeutic target. 3-Deazaadenosine hydrochloride (3DA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY), has emerged as a promising small molecule that can alleviate cellular senescence. This technical guide provides an in-depth overview of the mechanism of action of 3DA, its impact on key senescence markers, and detailed experimental protocols for its study.

Introduction to this compound and Cellular Senescence

Cellular senescence is characterized by a stable cell cycle arrest, typically mediated by the p53/p21CIP1 and p16INK4a/Rb tumor suppressor pathways.[1][2] Senescent cells exhibit distinct morphological and metabolic changes and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[3][4] While beneficial in acute settings like wound healing and tumor suppression, the chronic accumulation of senescent cells is detrimental.[5]

This compound (3DA) is a synthetic adenosine analog that acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY).[6][7] This enzyme is crucial for the hydrolysis of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of AHCY by 3DA leads to the intracellular accumulation of SAH, which in turn competitively inhibits various methyltransferases.[5][8] This disruption of cellular methylation processes, particularly histone methylation, is the primary mechanism through which 3DA alleviates cellular senescence.[9]

Mechanism of Action: The AHCY-H3K36me3 Axis

The primary molecular mechanism by which 3DA counteracts cellular senescence involves the modulation of epigenetic landscapes. Specifically, 3DA targets the S-adenosylhomocysteine (SAH) hydrolase (AHCY), a key enzyme in the methionine cycle.

Signaling Pathway of 3-Deazaadenosine in Alleviating Cellular Senescence

Caption: Signaling pathway of 3-Deazaadenosine in alleviating cellular senescence.

Studies have demonstrated that treatment of senescent cells with 3DA leads to a significant reduction in the global levels of Histone H3 Lysine 36 trimethylation (H3K36me3).[9] H3K36me3 is an epigenetic mark typically associated with actively transcribed gene bodies.[10] By reducing H3K36me3 levels, 3DA alters the transcriptional program that maintains the senescent state, thereby allowing cells to bypass the cell cycle arrest and continue proliferating.[8][11]

Quantitative Impact on Senescence Markers

The efficacy of this compound in alleviating cellular senescence has been quantified through various established markers. The following tables summarize the key quantitative data from seminal studies.

Table 1: Effect of 3-Deazaadenosine on Cell Proliferation in Senescent IMR90 Cells

| Treatment Group | 3DA Concentration (µM) | BrdU Incorporation (% of Control) | Reference |

| Oncogene-Induced Senescence (OIS) | 1 | ~150% | [12] |

| Oncogene-Induced Senescence (OIS) | 10 | ~250% | [12] |

| Replicative Senescence | 10 | Increased proliferation (qualitative) | [9] |

Table 2: Effect of 3-Deazaadenosine on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

| Cell Model | 3DA Concentration (µM) | SA-β-Gal Positive Cells (% of Control) | Reference |

| Oncogene-Induced Senescence (OIS) | 10 | Significantly Reduced | [11] |

| Geriatric Satellite Cells | 10 | ~50% reduction | [12] |

Table 3: Effect of 3-Deazaadenosine on Senescence-Associated Gene Expression

| Gene | Cell Model | 3DA Concentration (µM) | Relative mRNA Expression (Fold Change vs. Senescent Control) | Reference |

| p16INK4a | Geriatric Satellite Cells | 10 | ~0.5 | [12] |

| p21CIP1 | Oncogene-Induced Senescence (OIS) | 10 | Partially prevented upregulation | [9] |

Table 4: Effect of 3-Deazaadenosine on the Senescence-Associated Secretory Phenotype (SASP)

| SASP Component | Cell Model | 3DA Treatment | Effect | Reference |

| IL1B | Oncogene-Induced Senescence (OIS) | 10 µM | Reduced H3K36me3 at gene locus and reduced expression | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects on cellular senescence.

Cell Culture and Induction of Senescence

Experimental Workflow for Inducing Cellular Senescence

Caption: Workflow for inducing replicative and oncogene-induced senescence.

-

Replicative Senescence: Human diploid fibroblasts, such as IMR-90 or WI-38, are cultured long-term.[2][4] Cells are passaged at a 1:3 or 1:4 ratio when they reach 80-90% confluency. Replicative senescence is typically achieved after a specific number of population doublings (e.g., ~38 passages for WI-38 cells), at which point the cells cease to divide.[4]

-

Oncogene-Induced Senescence (OIS): A widely used model is the IMR-90 ER:RAS cell line, which expresses a 4-hydroxy-tamoxifen (4-OHT)-inducible H-RasG12V oncoprotein.[8][13][14] Senescence is induced by treating the cells with 4-OHT (typically 100 nM) for 5-7 days.[1]

This compound Treatment

3DA is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentrations (e.g., 1-10 µM). Treatment duration can vary depending on the experimental endpoint, but is typically for the duration of senescence induction or for a specified period in already senescent cells.[12]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used biomarker for senescent cells.[15][16]

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. Techniques to Induce and Quantify Cellular Senescence [jove.com]

- 3. scienceopen.com [scienceopen.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. 3-Deazaadenosine keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Genetic and Epigenetic Interactions Involved in Senescence of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IMR90 ER:RAS: A Cell Model of Oncogene-Induced Senescence | Springer Nature Experiments [experiments.springernature.com]

- 14. IMR90 ER:RAS: A Cell Model of Oncogene-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 16. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

The Discovery and Synthesis of Carbocyclic 3-Deazaadenosine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic analogues of 3-deazaadenosine have emerged as a significant class of compounds with potent biological activities, most notably as broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (AdoMet)-dependent methyltransferases. These methylation reactions are crucial for the replication of numerous viruses, making SAH hydrolase an attractive target for antiviral drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising therapeutic agents.

Introduction

The quest for effective antiviral therapies has led to the exploration of various nucleoside analogues capable of interfering with viral replication processes. Carbocyclic 3-deazaadenosine (C-c³Ado) and its derivatives represent a compelling class of such molecules. By replacing the ribose sugar's furanose oxygen with a methylene group, these carbocyclic nucleosides exhibit enhanced metabolic stability against enzymatic degradation. The further modification of the adenine base at the 3-position to a deaza analogue prevents cleavage by adenosine deaminase, further improving their pharmacokinetic profile. This guide delves into the synthetic strategies employed to create these complex molecules, their mechanism of action targeting cellular methylation, and a summary of their biological activity.

Mechanism of Action: Targeting Cellular Methylation

The primary molecular target of carbocyclic 3-deazaadenosine analogues is S-adenosylhomocysteine (SAH) hydrolase. This enzyme is responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. The inhibition of SAH hydrolase disrupts the cellular methylation cycle by causing the accumulation of SAH. Elevated levels of SAH act as a potent feedback inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases. These enzymes are essential for the methylation of a wide range of biomolecules, including viral mRNA caps, proteins, and nucleic acids. The inhibition of viral mRNA cap methylation is a critical antiviral mechanism, as it prevents the efficient translation of viral proteins.

Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase

The carbocyclic 3-deazaadenosine analogues act as competitive inhibitors of SAH hydrolase. The structural similarity of these analogues to the natural substrate, adenosine, allows them to bind to the active site of the enzyme. However, the modifications to the ribose and adenine moieties prevent the catalytic hydrolysis from occurring, effectively blocking the enzyme's function.

Disruption of Signaling Pathways

Beyond their direct impact on methylation, these compounds have been shown to interfere with key cellular signaling pathways, including the NF-κB and Ras signaling cascades.

-

NF-κB Signaling: 3-Deazaadenosine has been shown to inhibit the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit, a crucial step for its activation. This interference with the NF-κB pathway contributes to the anti-inflammatory properties observed for some of these analogues.

-

Ras Signaling: These compounds can also disrupt the Ras signaling pathway, which is critical for cell proliferation and survival. By inhibiting methylation reactions, they can interfere with the post-translational modification of Ras proteins, which is necessary for their proper localization and function.

Synthesis of Carbocyclic 3-Deazaadenosine Analogues

The synthesis of carbocyclic 3-deazaadenosine analogues is a multi-step process that requires careful stereochemical control. A common strategy involves the synthesis of a chiral carbocyclic amine intermediate, which is then coupled with a suitably functionalized 3-deazaadenine precursor.

A representative synthetic approach to a carbocyclic 3-deazaadenosine analogue is outlined below. The synthesis often starts from a readily available chiral starting material, such as (-)-cyclopentenone, to establish the desired stereochemistry in the carbocyclic ring.

Biological Activity

Carbocyclic 3-deazaadenosine analogues have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. Their efficacy is attributed to the inhibition of SAH hydrolase, which is a cellular enzyme essential for the replication of many viruses.

Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected carbocyclic 3-deazaadenosine analogues against a range of viruses. The data is presented as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%.

| Compound | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |

| 3-Deaza-aristeromycin | Vaccinia Virus (VV) | Plaque Reduction | 0.4 | |

| 3-Deaza-aristeromycin | Vesicular Stomatitis (VSV) | Plaque Reduction | 0.7 | |

| 3-Bromo-3-deazaneplanocin | JC Virus | Reporter Gene | 1.12 | |

| 3-Bromo-3-deazaneplanocin | Parainfluenza Virus 3 | CPE | 1.8 | |

| 3-Bromo-3-deazaneplanocin | Vesicular Stomatitis (VSV) | CPE | 2.2 | |

| 3-Bromo-3-deazaaristeromycin | Parainfluenza Virus 3 | CPE | 14 | |

| 3-Bromo-3-deazaaristeromycin | Vesicular Stomatitis (VSV) | CPE | >50 | |

| 5'-Nor-3-deaza-isoneplanocin (4'R) | JC Virus | Reporter Gene | 1.12 | |

| 5'-Nor-3-deaza-isoneplanocin (4'S) | JC Virus | Reporter Gene | 59.14 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of carbocyclic 3-deazaadenosine analogues.

General Procedure for Ullmann Coupling

This protocol describes a general method for the coupling of a vinyl iodide intermediate with 3-deazaadenine.

-

Dissolve the vinyl iodide (1 mmol) in dimethyl sulfoxide (DMSO) (10 mL) under a nitrogen atmosphere.

-

Add 3-deazaadenine (1.25 mmol), potassium carbonate (K₂CO₃) (117 mg), dipivaloylmethane (DPM) (27 µL), and copper(I) iodide (CuI) (13 mg) sequentially to the reaction mixture.

-

Heat the reaction mixture to 120 °C in an oil bath and stir overnight.

-

After the reaction is complete, evaporate the solvent under vacuum.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the activity of SAH hydrolase and determine the inhibitory potential of test compounds.

-

Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, and 1 mM NAD⁺.

-

In a quartz cuvette, combine 200 µL of an enzyme solution containing 0.15–0.3 µM SAH hydrolase and 0.8 units of adenosine deaminase in the assay buffer.

-

Add 50 µL of varying concentrations of the substrate, S-adenosylhomocysteine (AdoHcy) (ranging from 15.6 µM to 1000 µM), and 250 µM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to the cuvette.

-

To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

-

Initiate the reaction by adding the substrate and immediately monitor the increase in absorbance at 412 nm continuously at 37 °C using a UV-Vis spectrophotometer. The rate of the reaction is proportional to the rate of homocysteine production, which reacts with DTNB to produce a colored product.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibitors, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Plaque Reduction Assay for Antiviral Activity

This protocol describes a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Seed confluent monolayers of a suitable host cell line (e.g., Vero cells) in 24-well plates.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Prepare a virus suspension containing a known number of plaque-forming units (PFU), typically 40-80 PFU per well.

-

Inoculate the cell monolayers with 0.2 mL of the virus suspension.

-

Allow the virus to adsorb for 90 minutes at 37 °C.

-

Carefully aspirate the virus inoculum and overlay the cell monolayers with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose) containing the appropriate concentration of the test compound. Include a no-drug control.

-

Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 7 days for slower-growing viruses like CMV).

-

After incubation, fix the cell monolayers with 10% formalin.

-

Stain the cells with a solution of 0.8% crystal violet in 50% ethanol to visualize the plaques.

-

Count the number of plaques in each well microscopically.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

Inhibition of the Canonical NF-κB Signaling Pathway

Disruption of the Ras Signaling Pathway

Conclusion

Carbocyclic analogues of 3-deazaadenosine represent a versatile and potent class of molecules with significant therapeutic potential, particularly as broad-spectrum antiviral agents. Their unique mechanism of action, centered on the inhibition of the ubiquitous enzyme SAH hydrolase, provides a powerful strategy to disrupt essential viral replication processes. The synthetic challenges associated with these complex molecules are being overcome with innovative chemical strategies, enabling the exploration of a wider range of analogues with improved activity and selectivity. Further research into the structure-activity relationships and the optimization of their pharmacokinetic properties will be crucial in translating the promise of these compounds into effective clinical therapies. This guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a valuable resource for researchers dedicated to the discovery and development of novel antiviral drugs.

An In-Depth Technical Guide on the Preliminary In Vitro Cytotoxicity of 3-Deazaadenosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of 3-Deazaadenosine hydrochloride (DZA). It is designed to furnish researchers, scientists, and drug development professionals with essential data, detailed experimental methodologies, and an understanding of the core signaling pathways involved in DZA-induced cytotoxicity.

Core Findings: Quantitative Cytotoxicity Data

This compound has demonstrated dose-dependent cytotoxic and anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. It is important to note that while direct IC50 values for cytotoxicity in many cancer cell lines are not extensively documented in publicly available literature, existing studies provide valuable insights into its effective concentrations.

| Cell Line | Cell Type | Parameter | Value | Citation |

| Human Promyelocytic Leukemia (HL-60) | Leukemia | Growth Inhibition | 10-100 µM | [1] |

| Viability | >100 µM | [1] | ||

| Apoptosis Induction | 50-100 µM (after 4h) | [2] | ||

| Breast Cancer Cell Lines (MCF7, MDA-MB-231, SKBr3) | Breast Cancer | Growth Inhibition | Dose-dependent | [3] |

| HIV-1 (A012 isolate) in PBMCs | N/A | Antiviral Activity (IC50) | 0.15 µM | [4][5] |

| HIV-1 (A018 isolate) in PBMCs | N/A | Antiviral Activity (IC50) | 0.20 µM | [4][5] |

Note: The data for breast cancer cell lines indicates a dose-dependent effect, but specific IC50 values were not provided in the cited literature. The anti-HIV activity data is included to provide a broader context of DZA's biological activity.

Mechanism of Action: A Multifaceted Approach to Cell Death

This compound is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase.[4] This inhibition leads to the intracellular accumulation of AdoHcy, which in turn inhibits various methyltransferase enzymes crucial for cellular processes. The cytotoxic effects of DZA are mediated through the induction of apoptosis and the modulation of key signaling pathways.

Induction of the Intrinsic Apoptotic Pathway

In human leukemia cells, such as HL-60 and U-937, DZA has been shown to induce apoptosis.[6] This process is characterized by typical apoptotic features, including nuclear condensation and fragmentation, and the formation of apoptotic bodies.[2] The induction of apoptosis by DZA is dependent on caspase-3-like activity.[6]

References

- 1. Effects of 3-deazaadenosine, an inducer of HL-60 cell differentiation, on human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell death initiated by 3-deazaadenosine in HL-60 cells is apoptosis and is partially inhibited by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-adenosylhomocysteine hydrolase inhibition by 3-deazaneplanocin A analogues induces anti-cancer effects in breast cancer cell lines and synergy with both histone deacetylase and HER2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Methodology for assessing the antiviral activity of 3-Deazaadenosine hydrochloride in cell culture.

Application Notes and Protocols

Introduction

3-Deazaadenosine hydrochloride (3-DAA), an adenosine analog, is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. This inhibition leads to the intracellular accumulation of AdoHcy, which in turn competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various molecules, including viral RNA caps, which are essential for the replication of many viruses. Consequently, 3-DAA exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses. This document provides detailed protocols for assessing the antiviral efficacy of this compound in a cell culture setting.

Mechanism of Action

This compound primarily exerts its antiviral effect by disrupting cellular methylation processes that are often hijacked by viruses for their own replication. As an inhibitor of S-adenosylhomocysteine hydrolase, it leads to an accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of methyltransferases.[1] This disruption of methylation can interfere with viral RNA capping, a critical step for the stability and translation of viral mRNAs.[2] Some studies also suggest that analogs of 3-deazaadenosine may have additional antiviral mechanisms, such as the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being anabolically converted to their nucleotide forms.[3][4]

Experimental Protocols

A systematic evaluation of the antiviral activity of this compound involves a series of in vitro assays. A crucial first step is to determine the cytotoxicity of the compound to establish a therapeutic window. Subsequently, specific antiviral assays are performed to quantify the inhibition of viral replication.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating antiviral effects from general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Host cells (e.g., Vero, MDCK, A549)

-

Cell culture medium (e.g., DMEM, MEM) with fetal bovine serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a vehicle control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of infectious virus production. It quantifies the reduction in the number of viral plaques formed in the presence of the antiviral compound.

Materials:

-

Confluent host cell monolayers in 6-well or 12-well plates

-

Virus stock with a known titer

-

This compound

-

Overlay medium (e.g., cell culture medium with 1% low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

Protocol:

-

Seed plates with host cells to achieve a confluent monolayer on the day of infection.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-treat the cell monolayers with the different concentrations of the compound for 1-2 hours.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the respective concentrations of this compound.

-

Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus produced in the presence of the antiviral compound. It is particularly useful for viruses that do not form clear plaques.

Materials:

-

Host cells in 24-well or 48-well plates

-

Virus stock

-

This compound

-

96-well plates for virus titration (TCID50 assay)

Protocol:

-

Seed plates with host cells and allow them to reach confluency.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Infect the cells with the virus at a specific MOI (e.g., 0.01-0.1).

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of the compound.

-

Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvest the culture supernatant (and/or cell lysate) and perform a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers to determine the virus titer in each sample.

-

Calculate the EC50, the concentration of the compound that reduces the virus yield by 50%.

Experimental Workflow

Data Presentation

The quantitative results from the cytotoxicity and antiviral assays should be summarized in a clear and structured table to allow for easy comparison and determination of the therapeutic window of this compound.

| Parameter | This compound | Reference Antiviral |

| CC50 (µM) | Insert Value | Insert Value |

| EC50 (µM) - Plaque Reduction | Insert Value | Insert Value |

| EC50 (µM) - Virus Yield Reduction | Insert Value | Insert Value |

| Selectivity Index (SI = CC50/EC50) | Insert Value | Insert Value |

Note: The values in this table are placeholders and should be replaced with experimental data. A reference antiviral with a known mechanism of action against the specific virus should be included for comparison.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro assessment of the antiviral activity of this compound. By determining its cytotoxicity and efficacy in inhibiting viral replication, researchers can establish a selectivity index, which is a critical parameter in the early stages of antiviral drug development. These methods can be adapted for various viruses and cell lines to explore the full spectrum of this compound's antiviral potential.

References

- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inhibition of NF-κB Transcriptional Activity in vitro using 3-Deazaadenosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a key focus in therapeutic research. 3-Deazaadenosine hydrochloride (3-DA), a well-characterized S-adenosylhomocysteine (SAH) hydrolase inhibitor, has emerged as a significant inhibitor of NF-κB transcriptional activity.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit NF-κB transcriptional activity in in vitro settings.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a dual mechanism:

-

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: As a potent inhibitor of SAH hydrolase, 3-Deazaadenosine leads to the intracellular accumulation of SAH.[3] This accumulation, in turn, inhibits transmethylation reactions that are crucial for various cellular processes, including the methylation events that can influence NF-κB signaling.

-

Direct Inhibition of IκB Kinase (IKK) Complex: Recent studies have revealed that 3-Deazaadenosine can directly target the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1] The IKK complex is a central regulator of the canonical NF-κB pathway. By phosphorylating the inhibitory protein IκBα, the IKK complex triggers its ubiquitination and subsequent proteasomal degradation. This degradation releases NF-κB dimers (typically p65/p50), allowing their translocation to the nucleus and the subsequent activation of target gene transcription. 3-Deazaadenosine has been shown to directly suppress the kinase activity of IKKα/β, thereby preventing IκBα phosphorylation and degradation, which ultimately blocks NF-κB nuclear translocation and transcriptional activity.[1]

Data Presentation

The inhibitory effect of this compound on NF-κB transcriptional activity can be quantified using various in vitro assays. The following tables provide representative data on the efficacy of 3-Deazaadenosine and other NF-κB inhibitors.

Table 1: Inhibition of NF-κB Luciferase Reporter Activity

| Compound | Cell Line | Stimulant | IC50 | Reference |

| This compound | RAW264.7 | LPS (1 µg/mL) | Potent Inhibition (Specific IC50 to be determined empirically) | [1][4] |

| JSH-23 | RAW264.7 | LPS | 7.1 µM | [5] |

| QNZ (EVP4593) | Jurkat T cells | TNF-α | 11 nM | [5] |

Table 2: Effect of this compound on NF-κB Downstream Targets

| Target Gene | Cell Line | Treatment | Fold Change (mRNA) |

| TNF-α | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |

| IL-6 | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |

| iNOS | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |

| COX-2 | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |

Mandatory Visualizations

Caption: NF-κB signaling pathway and points of inhibition by this compound.

References

- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Deazaadenosine analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Administration of 3-Deazaadenosine Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of 3-Deazaadenosine hydrochloride (3-DA HCI), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, in mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to guide researchers in their study design.

Introduction

3-Deazaadenosine (3-DA), an adenosine analog, functions as a competitive inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a potent negative regulator of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, 3-DA effectively modulates a wide range of cellular processes that are dependent on methylation, including gene expression, signal transduction, and protein function. Its demonstrated anti-inflammatory, anti-proliferative, and anti-senescence properties make it a valuable tool for in vivo research in various disease models.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize quantitative data from various studies on the in vivo administration of 3-Deazaadenosine and its carbocyclic analog in rodent models.

Table 1: this compound

| Mouse/Rat Strain | Application | Route of Administration | Dosage | Frequency | Observed Effects |

| CBA Mice | Immunosuppression | Intraperitoneal (IP) | Up to 100 mg/kg (ED50 = 52.6 ± 4.9 mg/kg) | Daily, before antigen administration | Dose-dependent suppression of immune response to sheep red blood cells.[1] |

| Sprague Dawley Rats | Atherosclerosis | Oral (in chow) | 10 mg/kg body weight | Daily, for 2 weeks | Reduced neointima formation, decreased luminal stenosis, and lower cellular density in the neointima.[2] |

Table 2: Carbocyclic 3-Deazaadenosine (Cc3Ado) - A Related Compound

| Mouse Strain | Application | Route of Administration | Dosage | Frequency | Pharmacokinetic Parameters/Observations |

| BALB/c Mice | Pharmacokinetics | Intravenous (IV) | 10 mg/kg | Single dose | Apparent half-life of 23 minutes; widespread and rapid tissue distribution.[3] |

| BALB/c Mice | Pharmacokinetics | Oral | 10 mg/kg | Single dose | Apparent half-life of 38 minutes; approximately 20% bioavailability.[3] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of SAH hydrolase. This leads to a cascade of downstream effects, primarily through the disruption of methylation-dependent pathways.

The inhibition of cellular methylation by 3-DA impacts critical signaling pathways involved in inflammation and cell proliferation, such as NF-κB and AP-1.

References

Application Notes and Protocols for Cell-Based Assays: Measuring the Anti-inflammatory Effects of 3-Deazaadenosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of 3-Deazaadenosine hydrochloride (3-DA). The protocols detailed below are designed for researchers in immunology, pharmacology, and drug discovery to assess the efficacy of 3-DA in mitigating inflammatory responses in vitro.

Introduction

This compound is a well-characterized inhibitor of S-adenosylhomocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH and subsequent inhibition of methylation reactions. Recent studies have elucidated its potent anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators. This is achieved by targeting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] These pathways are pivotal in the transcriptional regulation of a wide array of inflammatory genes. This document outlines the protocols to quantify the anti-inflammatory effects of 3-DA on macrophage cell lines, which are central players in the inflammatory response.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Cell Line | Inflammatory Mediator | 3-DA Concentration | % Inhibition | Reference |

| RAW264.7 | Nitric Oxide (NO) | Concentration-dependent | Not specified | [1] |

| RAW264.7 | Prostaglandin E2 (PGE2) | Concentration-dependent | Not specified | [1] |

| U937 (PMA-differentiated) | Nitric Oxide (NO) | Concentration-dependent | Not specified | [1] |

| U937 (PMA-differentiated) | Prostaglandin E2 (PGE2) | Concentration-dependent | Not specified | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cell Line | Cytokine | 3-DA Concentration | % Inhibition | Reference |

| RAW264.7 | TNF-α | Concentration-dependent | Not specified | [1][2] |

| RAW264.7 | IL-1β | Concentration-dependent | Not specified | [1] |

| RAW264.7 | IL-6 | Concentration-dependent | Not specified | [1] |

| U937 (PMA-differentiated) | TNF-α | Concentration-dependent | Not specified | [1] |

| U937 (PMA-differentiated) | IL-1β | Concentration-dependent | Not specified | [1] |

| U937 (PMA-differentiated) | IL-6 | Concentration-dependent | Not specified | [1] |

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW264.7 macrophages and their stimulation to induce an inflammatory response, followed by treatment with this compound.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-